ROS-IN-1: A Technical Guide to a Novel Mitochondrial ROS Inhibitor
ROS-IN-1: A Technical Guide to a Novel Mitochondrial ROS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ROS-IN-1, a recently identified small molecule inhibitor of mitochondrial reactive oxygen species (ROS). ROS-IN-1, also referred to as Compound 40, has demonstrated the ability to reduce mitochondrial ROS production, a key factor in a variety of cellular processes and pathological conditions. This document details the known chemical properties, mechanism of action, and available quantitative data for ROS-IN-1. Furthermore, it provides detailed experimental protocols for the synthesis and evaluation of this compound and visual representations of its implicated signaling pathways and experimental workflows.
Introduction
Mitochondria are the primary source of cellular reactive oxygen species (ROS), which are byproducts of aerobic respiration. While ROS play a role in cellular signaling, their overproduction can lead to oxidative stress, cellular damage, and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the development of specific inhibitors of mitochondrial ROS production is of significant interest for therapeutic intervention. ROS-IN-1 has emerged as a promising tool for studying the role of mitochondrial ROS and as a potential lead compound for drug development.
Chemical Properties and Structure
ROS-IN-1 is a pyrazole carboxamide derivative. Its chemical identity is established through its CAS Number and molecular formula.
| Property | Value |
| IUPAC Name | N-(4-(tert-butyl)phenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide |
| Synonyms | ROS-IN-1, Compound 40 |
| CAS Number | 298193-11-0 |
| Molecular Formula | C20H20ClN3O |
| Molecular Weight | 353.85 g/mol |
Mechanism of Action
Based on the available patent literature, ROS-IN-1 is designed to modulate mitochondrial metabolism and, consequently, the production of reactive oxygen species. While the precise molecular target within the mitochondrial electron transport chain has not been explicitly detailed in publicly available literature, its function as a mitochondrial ROS inhibitor suggests that it likely interacts with one of the major ROS-producing sites, such as Complex I or Complex III.
The general mechanism of mitochondrial ROS production and the potential intervention point for an inhibitor like ROS-IN-1 are depicted in the following signaling pathway diagram.
Caption: Mitochondrial ROS Production and Inhibition Pathway.
Quantitative Data
A key piece of quantitative data available for ROS-IN-1 comes from a study where it was identified as "Compound 40". This study demonstrated its efficacy in reducing ROS levels.
| Compound | Assay | Result | Reference |
| ROS-IN-1 (Compound 40) | Reduction of mitochondrial ROS production | 25.1% reduction | [1] |
Further quantitative data, such as IC50 values for specific mitochondrial complexes, are not yet publicly available in peer-reviewed literature but may be detailed in the referenced patent.
Experimental Protocols
Synthesis of ROS-IN-1 (N-(4-(tert-butyl)phenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide)
The synthesis of pyrazole carboxamide derivatives like ROS-IN-1 generally involves a multi-step process. A general synthetic route, as inferred from related literature, is outlined below.
Workflow for Synthesis:
Caption: General Synthesis Workflow for Pyrazole Carboxamides.
Detailed Steps (General Procedure):
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Pyrazole Ring Formation: A substituted hydrazine (e.g., 4-chlorophenylhydrazine) is reacted with a β-ketoester to form the pyrazole ring. This is a standard Hantzsch-type pyrazole synthesis.
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Saponification: The resulting pyrazole ester is hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.
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Amide Coupling: The pyrazole carboxylic acid is then coupled with the desired amine (e.g., 4-(tert-butyl)aniline) using a standard peptide coupling reagent such as HATU or EDC/HOBt to form the final amide product, ROS-IN-1.
Note: The precise reagents, solvents, and reaction conditions would be detailed in the patent US20140128352A1.
Measurement of Mitochondrial ROS Production
The reduction of mitochondrial ROS by ROS-IN-1 can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Experimental Workflow for ROS Measurement:
Caption: Workflow for Measuring Mitochondrial ROS Inhibition.
Detailed Protocol:
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Cell Culture and Treatment:
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Plate cells (e.g., HEK293, HepG2) in a suitable multi-well plate.
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Treat cells with varying concentrations of ROS-IN-1 (dissolved in DMSO) for a predetermined time. Include a vehicle control (DMSO only).
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Staining with DCFH-DA:
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Prepare a fresh working solution of DCFH-DA (e.g., 10 µM in serum-free media).
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Wash the cells with warm PBS or serum-free media.
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Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.
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Induction of Mitochondrial ROS:
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(Optional but recommended for specific mitochondrial ROS measurement) After DCFH-DA loading, wash the cells and treat with a known mitochondrial ROS inducer, such as Antimycin A (Complex III inhibitor) or Rotenone (Complex I inhibitor), in the presence of ROS-IN-1.
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Fluorescence Measurement:
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Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize and quantify using a fluorescence microscope.
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Data Analysis:
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Normalize the fluorescence intensity to the number of cells or protein concentration.
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Calculate the percentage reduction in ROS levels in ROS-IN-1 treated cells compared to the vehicle control.
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Conclusion
ROS-IN-1 is a novel and valuable tool for the study of mitochondrial ROS. Its identification as a specific inhibitor opens avenues for investigating the intricate roles of mitochondrial ROS in health and disease. Further characterization of its precise molecular target and in vivo efficacy will be crucial for its development as a potential therapeutic agent. This guide provides a foundational understanding of ROS-IN-1 for researchers and professionals in the field of drug discovery and development.
